1-(3-Bromomethyl-phenyl)-ethanone

Analytical Chemistry Quality Control Organic Synthesis

This meta‑substituted bromomethyl acetophenone provides a distinct spatial vector for SAR exploration, essential for covalent kinase inhibitor lead optimization. The reactive benzylic bromide enables efficient late‑stage SN2 diversification, while the ketone offers a secondary functional handle. Sourcing this regioisomer ensures reliable cross‑coupling outcomes and avoids synthetic failures caused by positional impurities. Research‑grade 95% purity, TSCA listed, no DEA restrictions.

Molecular Formula C9H9BrO
Molecular Weight 213.074
CAS No. 75369-41-4
Cat. No. B2564518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromomethyl-phenyl)-ethanone
CAS75369-41-4
Molecular FormulaC9H9BrO
Molecular Weight213.074
Structural Identifiers
SMILESCC(=O)C1=CC=CC(=C1)CBr
InChIInChI=1S/C9H9BrO/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5H,6H2,1H3
InChIKeyTZVOWUZAOVUUBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromomethyl-phenyl)-ethanone (CAS 75369-41-4): Core Characteristics and Identity for Procurement


1-(3-Bromomethyl-phenyl)-ethanone (CAS 75369-41-4), also known as 3'-bromomethylacetophenone or 1-[3-(bromomethyl)phenyl]ethanone, is a brominated aromatic ketone with the molecular formula C₉H₉BrO and a molecular weight of 213.07 g/mol [1]. It is a versatile electrophilic building block in organic synthesis, characterized by a reactive benzylic bromine atom that enables efficient functionalization via nucleophilic substitution or cross-coupling reactions [2]. The compound is commercially available at standard research-grade purity (e.g., 95%) from established vendors, and its spectral and structural properties are documented in authoritative databases, facilitating its use as a reliable intermediate in pharmaceutical and agrochemical research .

1-(3-Bromomethyl-phenyl)-ethanone Substitution Risks: Why Regioisomers and Analogs Are Not Interchangeable


The precise substitution pattern of 1-(3-bromomethyl-phenyl)-ethanone is critical for its intended synthetic applications. Substitution with a regioisomer, such as the 4-bromomethyl (para) analog (CAS 51229-51-7), or a related compound like 3'-bromo-4'-methylacetophenone (CAS 40180-80-1), will alter the spatial orientation and electronic properties of the molecule. This change can fundamentally impact the selectivity and efficiency of downstream reactions, including cross-couplings and nucleophilic attacks, potentially leading to failed syntheses, different product isomers, or reduced yields . The reactivity of the benzylic bromine is modulated by the electronic and steric environment of the meta-substituted acetophenone core, which is distinct from ortho- or para-substituted variants [1].

1-(3-Bromomethyl-phenyl)-ethanone vs. Comparators: Quantitative Evidence for Procurement Decisions


Structural Differentiation via Spectroscopic Fingerprint: FTIR and GC-MS Verification

The regioisomeric identity of 1-(3-bromomethyl-phenyl)-ethanone (meta-isomer) can be definitively established via its unique FTIR and GC-MS spectral profiles, which serve as a quality control benchmark. The compound has one documented FTIR spectrum and two distinct GC-MS spectra in the Wiley spectral library [1]. In contrast, while spectral data exists for related isomers like 3'-bromo-4'-methylacetophenone (CAS 40180-80-1) and 4'-bromomethylacetophenone (CAS 51229-51-7), their specific spectral fingerprints (e.g., NMR, FTIR) differ quantitatively due to the altered substitution pattern, allowing for unambiguous differentiation [2].

Analytical Chemistry Quality Control Organic Synthesis

Predicted Physicochemical Properties: Meta- vs. Para-Substitution Effects

Computational predictions highlight key physicochemical differences between meta- and para-substituted analogs. The XLogP3-AA partition coefficient for the target meta-isomer is computed as 2.2, while its topological polar surface area (TPSA) is 17.1 Ų [1]. For the para-isomer, 1-[4-(bromomethyl)phenyl]ethanone (CAS 51229-51-7), a different set of predicted properties, including a reported density of 1.416 g/cm³ and a boiling point of 291.4 °C at 760 mmHg, reflects the structural divergence . These differences, while predictive, are critical for assessing compound behavior in partitioning, permeability, and potential formulation contexts.

Medicinal Chemistry Computational Chemistry Property Prediction

Electrophilic Reactivity: Class-Level Advantage of the Bromomethyl Ketone Moiety

The bromomethyl ketone functionality, present in this compound and related α-bromomethyl ketones, is a well-documented class of electrophilic warheads for covalent inhibition. For instance, the structurally related compound GSK-3β Inhibitor VII (a phenyl α-bromomethyl ketone) acts as a cell-permeable, non-ATP competitive inhibitor with an IC50 of 0.5 µM against GSK-3β . While this is a class-level inference and not a direct measurement for the target compound, it underscores the potential utility of this electrophilic motif for developing selective covalent probes or inhibitors, a key point of differentiation from analogs lacking the benzylic bromine (e.g., 3'-bromo-4'-methylacetophenone) .

Chemical Biology Covalent Inhibitor Design Kinase Inhibition

Recommended Application Scenarios for 1-(3-Bromomethyl-phenyl)-ethanone Based on Core Evidence


Scaffold for Targeted Covalent Inhibitor Design in Kinase Drug Discovery

Given the class-level evidence of the α-bromomethyl ketone motif as an electrophilic warhead for covalent kinase inhibition , this compound is best deployed as a core building block for the synthesis of focused libraries of covalent probes. The meta-substitution pattern offers a unique vector for elaboration, distinct from para-analogs, which is crucial for exploring structure-activity relationships (SAR) around the kinase ATP-binding site or allosteric pockets. Procurement of this specific regioisomer ensures that the spatial orientation of subsequent substituents matches the design hypothesis.

Versatile Intermediate for Late-Stage Functionalization in Complex Synthesis

The reactive benzylic bromide enables efficient and regioselective late-stage functionalization via nucleophilic substitution (SN2) with a wide range of N-, O-, and S-nucleophiles [1]. This makes it a superior choice for introducing diversity into advanced intermediates. The commercial availability at research-grade purity from multiple suppliers ensures rapid access, minimizing in-house synthetic steps. Researchers should prioritize this compound when a 3-substituted phenyl ethanone scaffold is required for convergent synthetic strategies.

Analytical Standard for Method Development and Impurity Profiling

With verified FTIR and GC-MS spectral data available in reference libraries [2], 1-(3-bromomethyl-phenyl)-ethanone can serve as a reliable analytical standard. It is suitable for developing and validating chromatographic methods (e.g., HPLC, GC-MS) or for identifying this specific regioisomer as a potential impurity in synthetic routes involving related methyl-substituted acetophenones. Its distinct spectroscopic signature allows for confident differentiation from its ortho- and para-isomers [3].

Substrate in Cross-Coupling and Metal-Catalyzed Transformations

The benzylic bromide is an effective electrophilic partner in a range of metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Negishi couplings. Its utility in constructing complex molecular architectures is well-established [1]. The presence of the ketone group also offers a secondary site for functionalization, such as via reductive amination or Grignard addition. This dual functionality enhances its value as a multi-purpose building block in organic synthesis, differentiating it from simpler alkyl bromides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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